molecular formula C20H18N2O3S2 B2518472 (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 304674-59-7

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2518472
CAS No.: 304674-59-7
M. Wt: 398.5
InChI Key: OKXNMPXLDOABQU-BOPFTXTBSA-N
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Description

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7) is a thiazolidinone derivative with a molecular formula of C20H18N2O3S2 and a molar mass of 398.5 g/mol . Its structure features:

  • A 4-methylbenzylidene group at the 5-position of the thiazolidinone ring.
  • A thioxo group at the 2-position and a keto group at the 4-position of the thiazolidinone core.
  • A propanamide linker connected to a 3-hydroxyphenyl substituent.

Key physicochemical properties include a predicted density of 1.43±0.1 g/cm³, a pKa of 9.53±0.10, and a calculated logP of 3.15, indicating moderate lipophilicity . The Z-configuration of the benzylidene moiety is critical for its stereochemical and bioactive profile. Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, though specific pharmacological data for this compound remain underexplored in the provided evidence.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-5-7-14(8-6-13)11-17-19(25)22(20(26)27-17)10-9-18(24)21-15-3-2-4-16(23)12-15/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNMPXLDOABQU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazolidinone core, which is known for various pharmacological properties including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Structural Features :
    • A thiazolidinone ring
    • Hydroxyphenyl group
    • Benzylidene moiety

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0040.008
Escherichia coli0.0300.060
Pseudomonas aeruginosa0.0200.040

These results indicate that the compound's structure contributes to its effectiveness against various bacterial strains, often exceeding the efficacy of standard antibiotics like ampicillin and streptomycin by significant margins .

Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been investigated. The compound has shown promising results against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL.

Fungi MIC (mg/mL)
Candida albicans0.004
Aspergillus niger0.060

The most sensitive fungal strain was found to be T. viride, indicating the compound's broad-spectrum antifungal activity .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of thiazolidinones. The compound has been evaluated for its ability to inhibit lipid peroxidation, showing effective results in various assays such as the DPPH assay.

Compound EC₅₀ (µM)
Compound A452.53
Compound B280.91

These findings suggest that modifications in the thiazolidinone structure can enhance antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

Anticancer Activity

A critical area of research involves the anticancer effects of thiazolidinone derivatives. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the low micromolar range.

Cell Line IC₅₀ (µM)
MCF-76.8
A5498.4
HT-290.31

The mechanism of action appears to involve apoptosis induction through caspase pathways, highlighting the therapeutic potential of this compound in cancer treatment .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comparative study involving multiple thiazolidinone derivatives showed that those with hydroxy and methoxy substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Research focused on the apoptotic mechanisms revealed that certain derivatives could effectively trigger cell cycle arrest in cancerous cells, leading to increased apoptosis rates .
  • Structure–Activity Relationship Analysis : Investigations into the structure–activity relationship indicated that specific substituents on the thiazolidinone core significantly influenced biological activities, paving the way for future drug design .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C20H18N2O3S2 and a molecular weight of 398.5 g/mol. Its structure features a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts. The synthesis typically involves multi-step reactions that can yield high purity suitable for research applications.

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that compounds containing thiazolidinone moieties exhibit antimicrobial activities. The thiazolidinone structure is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .
    • A study on related thiazolidinones demonstrated their efficacy against various bacterial strains, suggesting that (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may possess similar properties .
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential as an anti-inflammatory agent. In silico studies have shown that related compounds can inhibit the enzyme 5-lipoxygenase, which is involved in inflammatory processes .
    • Molecular docking studies indicate that modifications to the thiazolidinone structure can enhance anti-inflammatory potency, making this compound a candidate for further optimization .
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may exhibit anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
    • The presence of the hydroxyl group on the phenyl ring could enhance its reactivity with biological targets involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeRelated Compounds StudiedObserved EffectsReference
AntimicrobialThiazolidinonesInhibition of bacterial growth
Anti-inflammatory5-Lipoxygenase inhibitorsReduced inflammation markers
AnticancerVarious derivativesInhibition of cancer cell growth

Case Study: Synthesis and Evaluation

A recent study synthesized a series of thiazolidinones, including derivatives similar to this compound. These derivatives were subjected to biological evaluation for antimicrobial and anticancer activities. The results indicated promising activity against several strains of bacteria and cancer cell lines, supporting the hypothesis that modifications to the thiazolidinone framework can lead to enhanced biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituent groups on the benzylidene ring, the phenylamide moiety, or the heterocyclic core. Below is a detailed comparison based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties References
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (304674-59-7) - 4-Methylbenzylidene
- 3-Hydroxyphenyl
C20H18N2O3S2 398.5 pKa: 9.53; Density: 1.43 g/cm³
3-[(Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide (1279692-26-0) - 3-Methylbenzylidene
- 2-Hydroxyphenyl
C23H26N2O6 398.5 Structural isomer; positional differences in methyl and hydroxy groups may alter solubility and binding affinity.
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (314751-71-8) - Thiophene-2-ylmethylidene
- Unsubstituted phenyl
C17H13N3O2S3 419.5 Thiophene introduces electron-rich aromaticity, potentially enhancing π-π interactions.
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (302549-32-2) - 3-Methoxy-4-propoxybenzylidene
- 2-Chlorophenyl
C21H19ClN2O4S2 487.0 Bulkier substituents (methoxy, propoxy) increase steric hindrance and may reduce membrane permeability.
(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide (300378-75-0) - 2-Methoxybenzylidene
- 3-Methoxyphenyl
C21H20N2O4S2 428.5 Methoxy groups enhance lipophilicity (logP >3.15) compared to hydroxy analogs.
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (299952-76-4) - 4-Methylbenzylidene
- 5-Methyl-1,3,4-thiadiazol-2-yl
C20H19N5O2S3 465.6 Thiadiazole substituent may confer unique hydrogen-bonding capabilities.

Key Findings :

Substituent Position Effects: The 3-hydroxyphenyl group in the target compound (vs. 2-hydroxyphenyl in ) may improve hydrogen-bonding interactions with biological targets, enhancing activity. 4-Methylbenzylidene (target) vs.

Heterocyclic Modifications :

  • Replacement of benzylidene with thiophene-2-ylmethylidene introduces sulfur-mediated resonance effects, which could modulate redox properties or metal coordination.

Physicochemical Properties: Methoxy vs. Hydroxy Groups: Methoxy-substituted analogs (e.g., ) exhibit higher logP values, suggesting improved membrane permeability but reduced solubility.

Synthetic Accessibility: Synthesis routes for thiazolidinones often involve condensation of hydrazones with CS2/KOH (e.g., ), but substituent-specific steps (e.g., methoxy introduction in ) may require tailored reagents or conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone core. Key steps include:

  • Condensation : Reacting thiazolidinone derivatives with 4-methylbenzaldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to form the benzylidene moiety .
  • Amide Coupling : Linking the thiazolidinone intermediate to 3-hydroxyphenyl groups via carbodiimide-mediated coupling (e.g., HBTU or DCC) in anhydrous DMF .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer, confirmed by NMR and HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) to confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for vinyl protons) and amide bond formation .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and resolve stereoisomers .
  • FT-IR : Peaks at 1700–1680 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S), and 3300 cm1^{-1} (N-H stretch) validate functional groups .

Basic: How do the compound’s functional groups influence its reactivity in biological assays?

Methodological Answer:

  • Thioxothiazolidinone Core : Enhances hydrogen bonding with enzymes (e.g., kinase targets) via sulfur and carbonyl groups .
  • Benzylidene Moiety : The Z-configuration optimizes π-π stacking with hydrophobic protein pockets, as shown in docking studies .
  • 3-Hydroxyphenyl Group : Participates in redox reactions (e.g., ROS scavenging) and stabilizes interactions with phenolic-binding domains .

Basic: What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Anticancer Activity : MTT assay (48–72 hr exposure) against HeLa or MCF-7 cells, with IC50_{50} values compared to cisplatin .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or MMP-9 inhibition, using Celecoxib as a control .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Modify Substituents : Replace the 4-methyl group on the benzylidene with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity and target binding .
  • Isosteric Replacement : Substitute the thioxo group with selenoxo to improve metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrophobic, H-bond donors) .

Advanced: How should researchers address stability issues under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hr, followed by HPLC to detect degradation products (e.g., hydrolysis of the amide bond) .
  • Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds (>200°C suggests suitability for lyophilization) .
  • Light Sensitivity : Store in amber vials and monitor UV-vis spectra post-exposure to UV light .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Standardize Assays : Repeat experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Molecular Docking : Use AutoDock Vina to compare binding affinities with structural analogs and identify false positives due to assay interference .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins) to rule out nonspecific inhibition .

Advanced: What computational strategies predict its mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein complexes (e.g., MDM2-p53) over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : SwissADME to assess bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II) .
  • QSAR Modeling : Build a model using MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC50_{50} values .

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